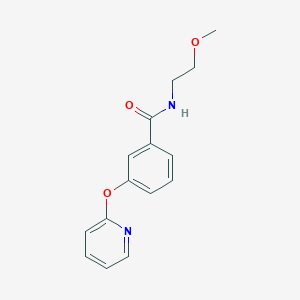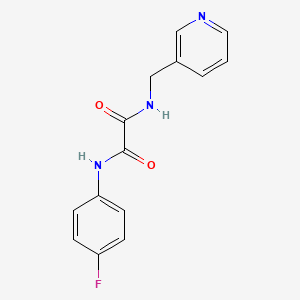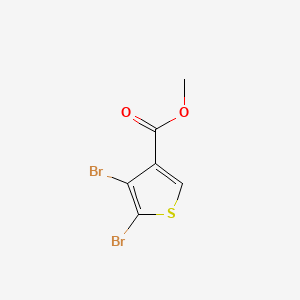
Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Safety Information : It carries warning labels (H302, H315, H319, H335) and precautionary statements (P261, P264, P270, P271, P280, P302+P312, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501) .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride in anhydrous tetrahydrofuran, yielding tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield. Subsequent Mitsunobu reactions with formic or benzoic acid, followed by alkaline hydrolysis, afford the corresponding trans (3R,4R) isomers .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate hydrochloride consists of a piperidine ring with a tert-butyl group attached to the 3-position and a hydroxymethyl group at the 4-position. The hydrochloride salt is also present .
Chemical Reactions Analysis
This compound can undergo hydroxylation reactions at the tert-butyl group. An electron-poor manganese catalyst in nonafluoro-tert-butyl alcohol (NFTBA) activates hydrogen peroxide to generate a manganese-oxo species that effectively oxidizes tert-butyl C−H bonds. This allows for site-selective and product chemoselective hydroxylation of the tert-butyl group, yielding primary alcohols as dominant products .
Physical And Chemical Properties Analysis
- UV Spectrum : The UV spectrum of this compound has been studied, showing good agreement between experimental and theoretical spectra .
- Reactive Sites : The oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond are electrophilic reactive sites .
作用機序
The mechanism of action of tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride involves the inhibition of dopamine and norepinephrine transporters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have effects on mood, attention, and movement.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased dopamine and norepinephrine levels in the brain, which can lead to improved mood, attention, and movement. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
The advantages of using tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride in lab experiments include its specificity for dopamine and norepinephrine transporters, which allows for targeted effects on the nervous system. Its neuroprotective effects also make it a potential therapeutic agent for neurodegenerative diseases. However, its potential for off-target effects and its limited solubility in some solvents can be limitations for its use in lab experiments.
将来の方向性
For research on tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride include further investigation of its mechanism of action and potential therapeutic applications. It could also be studied in combination with other compounds to enhance its effects or reduce its limitations. Additionally, its potential for off-target effects and toxicity in vivo could be further explored.
合成法
The synthesis of tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride involves the reaction of tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate with hydrochloric acid. The product is a white crystalline powder that is soluble in water and ethanol. The yield of the synthesis can vary depending on the conditions used.
科学的研究の応用
Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride has potential applications in scientific research. It has been studied for its effects on the nervous system, specifically on the dopamine and norepinephrine transporters. It has also been investigated for its potential as a therapeutic agent for Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Safety and Hazards
特性
IUPAC Name |
tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3.ClH/c1-13(2,3)18-12(16)10-8-14(17,9-10)11-4-6-15-7-5-11;/h10-11,15,17H,4-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSQDJLEIOJVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)(C2CCNCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2911358.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzamide](/img/structure/B2911360.png)
![N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide](/img/structure/B2911361.png)



![1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2911365.png)
![4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine](/img/structure/B2911367.png)
![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2911369.png)

![N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2911371.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2911372.png)
![4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2911375.png)
